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Compound of Interest

Compound Name: O-Anisidine hydrochloride

Cat. No.: B089748

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Anisidine hydrochloride, a chemical intermediate primarily used in the synthesis of azo
dyes and pigments, has undergone significant toxicological evaluation. This technical guide
provides a comprehensive overview of its toxicological profile, with a focus on quantitative data,
experimental methodologies, and mechanisms of toxicity. The available data conclusively
demonstrate that o-anisidine hydrochloride is a potent carcinogen in rodents, primarily
targeting the urinary bladder. Its toxicity is intrinsically linked to its metabolic activation to
reactive intermediates that form DNA adducts, initiating a cascade of events leading to tumor
development. While genotoxic potential has been observed, the complete spectrum of its toxic
effects, particularly concerning reproductive and developmental toxicity, remains to be fully
elucidated. This document is intended to serve as a critical resource for professionals in
research and drug development who may encounter or study this compound.

Chemical and Physical Properties
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Property Value Reference
CAS Number 134-29-2 [1]
Molecular Formula C7H10CINO [1]
Molecular Weight 159.61 g/mol [1]
Gray-black crystalline solid or
Appearance _ [1]
light gray powder
Melting Point 225 °C [2]
- Soluble in water (10-50 g/L at
Solubility [2]

21 °C)

Toxicological Data
Acute Toxicity

O-Anisidine hydrochloride exhibits moderate acute toxicity via the oral route.

Species Route LDso Reference
Rat Oral 2000 mg/kg bw [3]
Mouse Oral 1400 mg/kg bw [3]
Rabbit Oral 870 mg/kg bw [3]

Chronic Toxicity and Carcinogenicity

Long-term exposure to o-anisidine hydrochloride has been shown to induce cancerous and
non-cancerous lesions in multiple organ systems in rodents. The primary target organ for
carcinogenicity is the urinary bladder.[4]

Table 3.2.1: Chronic Toxicity and Carcinogenicity of O-Anisidine Hydrochloride in Fischer 344
Rats (103-week study)
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Incidence of Incidence of Incidence of
Transitional Transitional Follicular Cell

= Dose (ppm in Cell Papilloma  Cell Adenoma or

ex
feed) or Carcinoma Carcinoma of Carcinoma of

of the Urinary the Renal the Thyroid
Bladder Pelvis Gland

Male 0 (Control) 0/51 0/53 0/53

5,000 52/54 3/55 7140

10,000 52/52 7/53 6/40

Female 0 (Control) 0/49 Not Reported Not Reported

5,000 1/51 Not Reported Not Reported

10,000 22/50 Not Reported Not Reported

Data from National Cancer Institute (NCI) Bioassay (1978).[3]

Table 3.2.2: Chronic Toxicity and Carcinogenicity of O-Anisidine Hydrochloride in B6C3F1
Mice (103-week study)

Incidence of Transitional

Cell Papilloma or

Sex Dose (ppm in feed) . )
Carcinoma of the Urinary
Bladder

Male 0 (Control) 0/50

2,500 2/54

5,000 22/54

Female 0 (Control) 0/52

2,500 1/53

5,000 22/54
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Data from National Cancer Institute (NCI) Bioassay (1978).[4]

Non-neoplastic lesions observed in the chronic bioassay included hyperplasia of the urinary
bladder in both species and non-neoplastic lesions of the thyroid gland and kidney in rats.[4]

Genotoxicity

O-Anisidine hydrochloride has been evaluated in a variety of genotoxicity assays with mixed
results. It is suspected of causing genetic defects.[2]

Metabolic
Assay Type Test System L. Result Reference
Activation
Generally
Negative in
Bacterial standard strains,
Reverse Salmonella ] ) Positive in
) o With and Without ) [5]
Mutation (Ames typhimurium strains
Test) overexpressing
N-
acetyltransferase
In vivo
_ Mouse Bone _
Micronucleus N/A Negative [6][7]
Marrow
Test
DNA Adduct Rat Urinary N
) N/A Positive [2]
Formation Bladder
DNA Damage Mouse Bladder -
N/A Positive [8]
(Comet Assay) Mucosa

Reproductive and Developmental Toxicity

There is a significant data gap regarding the reproductive and developmental toxicity of o-
anisidine hydrochloride. Comprehensive studies evaluating its effects on fertility, reproductive
organs, and embryonic/fetal development have not been reported in the available literature.[4]
[9][10][11] Standard OECD guidelines for reproductive and developmental toxicity testing (e.g.,
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OECD 414, 415, 416, 421, 422, 443) would be appropriate to address this gap.[12][13][14][15]
[16]

Mechanisms of Toxicity

The carcinogenicity of o-anisidine hydrochloride is primarily attributed to its metabolic
activation to reactive electrophilic species that bind to DNA, forming adducts. This process is
considered a key initiating event in its genotoxicity and carcinogenicity.

Metabolic Activation and DNA Adduct Formation

The proposed metabolic activation pathway of o-anisidine involves several key steps:

e N-hydroxylation: O-anisidine is metabolized by cytochrome P450 enzymes (CYP1A2 and
CYP2EL1 have been implicated) in the liver to form N-(2-methoxyphenyl)hydroxylamine.[2]

o Further Oxidation/Decomposition: This hydroxylamine metabolite is a proximate carcinogen
that can be further oxidized or can spontaneously decompose to form reactive nitrenium
and/or carbenium ions.

o DNA Adduct Formation: These reactive electrophiles can then covalently bind to nucleophilic
sites on DNA bases, primarily deoxyguanosine, to form DNA adducts.[2] The persistence of
these adducts in the target tissue, the urinary bladder, is believed to lead to mutations and

the initiation of cancer.[2]

Metabolic Activation

Covalent Binding
\ Genotoxic Outcome
Miscoding during
_—— DN repication
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Metabolic activation of O-Anisidine leading to DNA adduct formation and carcinogenesis.

Other Potential Mechanisms

While the genotoxic mechanism is well-supported, other factors may contribute to the
carcinogenicity of o-anisidine hydrochloride. Chronic inflammation and increased cell
proliferation in the bladder, potentially as a secondary response to cytotoxicity, could also play
a role in tumor promotion. Some studies suggest the involvement of oxidative stress pathways,
such as the Nrf2-mediated response, in the cellular reaction to o-anisidine exposure.[17]
However, the direct links to other specific signaling pathways involved in bladder cancer, such
as those regulating apoptosis and cell cycle, require further investigation.

Experimental Protocols
NCI Chronic Carcinogenicity Bioassay

The following protocol is a summary of the methodology used in the National Cancer Institute's
long-term carcinogenicity bioassay of o-anisidine hydrochloride.

Test Animals: Fischer 344 rats and B6C3F1 mice, 55 animals per sex per group.
o Administration: O-anisidine hydrochloride was administered in the feed.

e Dose Levels:

o Rats: 0 (control), 5,000, or 10,000 ppm.

o Mice: 0 (control), 2,500, or 5,000 ppm.

o Duration: 103 weeks of continuous administration, followed by a 1-2 week observation
period.

e Housing: Animals were housed in environmentally controlled rooms.

o Diet: The basal diet was mixed with the test chemical.
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» Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights
were recorded weekly for the first 12 weeks and then monthly.

o Pathology: A complete necropsy was performed on all animals. Tissues from all major
organs were collected, preserved in 10% neutral buffered formalin, and examined
microscopically.
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Workflow for the NCI chronic carcinogenicity bioassay of O-Anisidine hydrochloride.

Bacterial Reverse Mutation Assay (Ames Test)
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The Ames test is a widely used method to assess the mutagenic potential of a chemical. A
general protocol is as follows:

Test Strains:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and
without metabolic activation. Strains with enhanced N-acetyltransferase activity (e.g.,
YG1024, YG1029) are particularly relevant for aromatic amines.

Metabolic Activation: A rat liver homogenate (S9 fraction) is used to mimic mammalian
metabolism.

Procedure:

o The test chemical, bacterial tester strain, and S9 mix (or buffer for non-activation plates)
are combined in molten top agar.

o The mixture is poured onto minimal glucose agar plates.
o Plates are incubated at 37°C for 48-72 hours.

Endpoint: The number of revertant colonies (colonies that have regained the ability to
synthesize histidine) is counted. A significant, dose-dependent increase in the number of
revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Micronucleus Test

The in vivo micronucleus test is used to detect chromosomal damage.
Test Animals: Typically mice or rats.

Administration: The test substance is administered to the animals, usually via oral gavage or
intraperitoneal injection, at multiple dose levels.

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points
after dosing.

Slide Preparation: Smears of the bone marrow or blood are made on microscope slides and
stained.
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e Analysis: The number of micronucleated polychromatic erythrocytes (immature red blood
cells) is counted per a set number of total polychromatic erythrocytes.

» Endpoint: A statistically significant, dose-dependent increase in the frequency of
micronucleated cells in treated animals compared to controls indicates that the substance
induces chromosomal damage.

Conclusion

The toxicological profile of o-anisidine hydrochloride is characterized by its potent
carcinogenicity in the urinary bladder of rodents, a conclusion supported by robust data from
chronic bioassays. The primary mechanism of its carcinogenicity involves metabolic activation
to a reactive hydroxylamine metabolite that forms DNA adducts, leading to mutations. While
there is evidence of genotoxicity in some assays, the compound has tested negative in others,
such as the in vivo micronucleus test. A significant knowledge gap exists regarding its potential
for reproductive and developmental toxicity. For researchers and professionals in drug
development, o-anisidine hydrochloride should be handled with extreme caution due to its
carcinogenic properties. Further research is warranted to fully elucidate its toxicological profile,
particularly in the areas of reproductive toxicity and the specific cellular signaling pathways,
beyond DNA damage, that contribute to its carcinogenic effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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